N-(4-fluoro-3-nitrophenyl)-4-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluoro-3-nitrophenyl)-4-propoxybenzamide is a chemical compound with the molecular formula C16H15FN2O4 and a molecular weight of 318.2997 g/mol . This compound is characterized by the presence of a fluoro group, a nitro group, and a propoxybenzamide moiety, making it a unique and interesting subject for chemical research.
Preparation Methods
The synthesis of N-(4-fluoro-3-nitrophenyl)-4-propoxybenzamide typically involves the reaction of 4-fluoro-3-nitroaniline with 4-propoxybenzoyl chloride under suitable reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
N-(4-fluoro-3-nitrophenyl)-4-propoxybenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
N-(4-fluoro-3-nitrophenyl)-4-propoxybenzamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-nitrophenyl)-4-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and nitro groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .
Comparison with Similar Compounds
N-(4-fluoro-3-nitrophenyl)-4-propoxybenzamide can be compared with similar compounds such as:
N-{4-fluoro-3-nitrophenyl}-3-propoxybenzamide: Similar structure but with the propoxy group at a different position.
4-fluoro-3-nitrophenyl isocyanate: Contains the same fluoro and nitro groups but with an isocyanate functional group instead of the amide.
Properties
Molecular Formula |
C16H15FN2O4 |
---|---|
Molecular Weight |
318.3g/mol |
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-4-propoxybenzamide |
InChI |
InChI=1S/C16H15FN2O4/c1-2-9-23-13-6-3-11(4-7-13)16(20)18-12-5-8-14(17)15(10-12)19(21)22/h3-8,10H,2,9H2,1H3,(H,18,20) |
InChI Key |
FYXWHNNTZVTKHJ-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.